molecular formula C5H4N4O6 B13918652 methyl 1,4-dinitro-1H-pyrazole-3-carboxylate CAS No. 1002535-20-7

methyl 1,4-dinitro-1H-pyrazole-3-carboxylate

Cat. No.: B13918652
CAS No.: 1002535-20-7
M. Wt: 216.11 g/mol
InChI Key: LZRLURANKDSXQO-UHFFFAOYSA-N
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Description

Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate typically involves the nitration of methyl 1H-pyrazole-3-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of methyl 1,4-diamino-1H-pyrazole-3-carboxylate.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: Formation of 1,4-dinitro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylate ester group can also participate in interactions with enzymes or receptors, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitro-1H-pyrazole-3-carboxylate: Similar structure but with only one nitro group.

    1,4-Dinitro-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

1002535-20-7

Molecular Formula

C5H4N4O6

Molecular Weight

216.11 g/mol

IUPAC Name

methyl 1,4-dinitropyrazole-3-carboxylate

InChI

InChI=1S/C5H4N4O6/c1-15-5(10)4-3(8(11)12)2-7(6-4)9(13)14/h2H,1H3

InChI Key

LZRLURANKDSXQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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